molecular formula C8H7BrO4 B1437287 Methyl 5-bromo-2,4-dihydroxybenzoate CAS No. 98437-43-5

Methyl 5-bromo-2,4-dihydroxybenzoate

Cat. No. B1437287
Key on ui cas rn: 98437-43-5
M. Wt: 247.04 g/mol
InChI Key: MZVFWDFRPKIOEV-UHFFFAOYSA-N
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Patent
US08183279B2

Procedure details

8.9 kg of 5-bromo-2,4-dihydroxybenzoic acid are dissolved in 70 l of methanol and heated to 55° C. 800 ml of sulfuric acid (w=95-98%) are subsequently metered in, and the mixture is stirred under gentle reflux for 4 days, during which a further 500 ml of sulfuric acid (w=95-98%) were added daily (3 times). The reaction mixture is stirred into a cooled solution (5° C.) of 9 kg of sodium hydrogencarbonate in 100 l of water. Filtration and drying in vacuo at 50° C. gives 7.87 kg (83%) of methyl 5-bromo-2,4-dihydroxybenzoate (white crystals), MW 247.1.
Quantity
8.9 kg
Type
reactant
Reaction Step One
Quantity
70 L
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
9 kg
Type
reactant
Reaction Step Four
Name
Quantity
100 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[C:18](=O)([O-])O.[Na+]>CO.O>[Br:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:18])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
8.9 kg
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)O
Name
Quantity
70 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
9 kg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added daily (3 times)
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 kg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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